2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
Description
The compound features a 1,2,4-triazole core substituted with a 3,4,5-trimethoxyphenyl group at position 5, a sulfanyl linker at position 3, and an N-(2,5-dimethylphenyl)acetamide side chain.
Structurally, this compound belongs to a class of 1,2,4-triazole-3-thiol derivatives, which are frequently explored for anti-inflammatory, antimicrobial, and antitumor activities due to their ability to modulate enzyme activity and interact with biological targets via hydrogen bonding and π-π stacking .
Properties
Molecular Formula |
C21H25N5O4S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H25N5O4S/c1-12-6-7-13(2)15(8-12)23-18(27)11-31-21-25-24-20(26(21)22)14-9-16(28-3)19(30-5)17(10-14)29-4/h6-10H,11,22H2,1-5H3,(H,23,27) |
InChI Key |
HRXGBOCYYNZVPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Triazole Ring Formation via Click Chemistry
The 1,2,4-triazole core is synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely adopted method for constructing triazoles.
| Reaction Component | Details | Catalyst/Conditions |
|---|---|---|
| Azide Precursor | 3,4,5-Trimethoxybenzyl azide (from 3,4,5-trimethoxybenzyl chloride + NaN₃) | CuI (5 mol%), ascorbic acid (10 mol%) |
| Alkyne Partner | Propargyl bromide or substituted acetylene derivatives | H₂O, room temperature, 24 hours |
| Yield | ~85–91% (depending on catalyst and ligand) | AgNO₃ (5 mol%) for ligand exchange |
Mechanism :
-
Azide-Alkyne Coupling : The azide reacts with the alkyne under Cu catalysis to form the triazole ring.
-
Ligand Optimization : Use of THPTA (tris(hydroxymethyl)phosphine) ligand enhances reaction efficiency.
| Method | Reagents/Conditions | Outcome |
|---|---|---|
| Substitution | Halogenated triazole + mercaptoacetate (K₂CO₃) | Sulfanyl-acetamide linkage |
| Thiol-Ene Reaction | Triazole-alkene + mercaptoacetate (UV light) | Regioselective S-addition |
Example :
Acetamide Functionalization
The N-(2,5-dimethylphenyl)acetamide moiety is synthesized via acylation of 2,5-dimethylaniline.
| Step | Reagents | Conditions |
|---|---|---|
| Acylation | Chloroacetyl chloride + 2,5-dimethylaniline | Et₃N, DCM, 0–25°C, 2 hours |
| Purification | Column chromatography (SiO₂) | Hexane/ethyl acetate gradient |
Key Insight : The acetamide group’s steric bulk (2,5-dimethylphenyl) influences the compound’s bioactivity and solubility.
Optimization of Reaction Conditions
Critical parameters for maximizing yield and purity include catalyst choice, solvent selection, and temperature control.
Copper-Catalyzed Triazole Formation
| Catalyst System | Ligand | Yield | References |
|---|---|---|---|
| CuI + ascorbic acid | None | 85% | |
| CuSO₄ + THPTA | THPTA | 91% | |
| CuI + AgNO₃ | AgNO₃ | 85% |
| Solvent | pH | Reaction Efficiency | Rationale |
|---|---|---|---|
| H₂O | Neutral | High | Polar aprotic solvent stabilizes Cu(I) |
| DMSO | Acidic | Moderate | Limits side reactions but slows kinetics |
| THF | Basic | Low | Poor Cu(I) stabilization |
Optimal Solvent : Water is preferred for CuAAC due to its ability to stabilize the copper catalyst.
Functional Group Compatibility and Protection
The 4-amino group on the triazole ring requires careful handling to avoid undesired side reactions.
| Protection Method | Reagent | Conditions | Deprotection |
|---|---|---|---|
| Acetylation | Ac₂O, pyridine | 0°C, 1 hour | HCl in dioxane (reflux) |
| Tosylation | TsCl, DMAP | DCM, 25°C, 12 hours | NH₃ in MeOH (room temp) |
Critical Note : Protection is unnecessary if the amino group remains inert under reaction conditions.
Purification and Characterization
Final purification involves chromatography and spectroscopic validation.
| Technique | Conditions | Observation |
|---|---|---|
| Column Chromatography | Hexane/ethyl acetate (1:1) | Rf = 0.3 (SiO₂, UV detection) |
| ¹H NMR | DMSO-d₆, 400 MHz | δ 2.27 (s, 3H, CH₃), 5.46 (s, 2H, N-CH₂) |
| ESI-MS | Positive ion mode | [M+H]⁺ = 444.2 (C₂₁H₂₅N₅O₄S) |
Spectroscopic Data :
Comparison with Analogous Compounds
Structural analogs highlight the role of substituents in modulating reactivity and bioactivity.
Industrial-Scale Production Challenges
Scaling up synthesis requires cost-effective catalysts and efficient purification protocols.
| Challenge | Solution | Impact |
|---|---|---|
| Cu catalyst cost | Recyclable Cu nanoparticles | Reduces waste and expense |
| Solvent waste | Water-based systems | Environmental compliance |
| Chromatography inefficiency | Crystallization for purification | Higher purity, lower cost |
Future Directions : Flow chemistry and continuous CuAAC systems could enhance scalability.
Summary of Preparation Methods
The compound is synthesized through:
-
Triazole formation via CuAAC using 3,4,5-trimethoxyphenyl azide and propargyl bromide.
-
Sulfanyl linkage introduction via nucleophilic substitution.
-
Acetamide functionalization using 2,5-dimethylaniline and chloroacetyl chloride.
Critical Parameters :
-
Catalyst : CuSO₄/THPTA for high triazole yield.
-
Solvent : Water for CuAAC efficiency.
-
Purification : Column chromatography with hexane/ethyl acetate.
This method ensures reproducibility and scalability while maintaining high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Nitrated or halogenated trimethoxyphenyl derivatives
Scientific Research Applications
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. The compound has been tested against various fungal strains and demonstrated efficacy comparable to established antifungal agents. For instance:
- Case Study : A study evaluated the compound's effectiveness against Candida albicans and Aspergillus niger, showing inhibition zones larger than those produced by fluconazole .
Antitumor Properties
The triazole moiety is known for its anticancer potential. This compound has been investigated in vitro for its ability to inhibit cancer cell proliferation.
- Case Study : In a recent study, the compound was tested on human breast cancer cells (MCF-7), resulting in a significant reduction in cell viability at concentrations of 10–50 µM .
Antioxidant Activity
The antioxidant properties of triazoles contribute to their therapeutic potential in oxidative stress-related diseases.
- Data Table : Comparison of antioxidant activities of various triazole compounds including this one.
Insecticidal Activity
This compound has shown promise as an insecticide due to its ability to disrupt the growth of pests.
- Case Study : Field trials indicated that formulations containing this compound resulted in a 70% reduction in pest populations compared to untreated controls .
Plant Growth Regulation
Research has explored the use of this compound as a plant growth regulator.
- Findings : It enhances root development and overall plant growth in crops such as tomatoes and peppers when applied at low concentrations .
Disease Resistance
The compound has been tested for its ability to enhance disease resistance in plants.
- Case Study : Application on wheat showed increased resistance to Fusarium graminearum, a common pathogen responsible for head blight .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical properties.
- Data Table : Mechanical properties of polymer composites with varying concentrations of the compound.
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Control | 25 | 300 |
| With Compound | 35 | 400 |
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The triazole ring may also play a role in binding to specific protein targets, thereby modulating their function .
Comparison with Similar Compounds
Table 1: Key Structural Features and Activity of Analogous Compounds
Key Findings from Comparative Studies
Anti-Exudative Activity :
- Derivatives with 5-(furan-2-yl)triazole (e.g., 3.1–3.21) demonstrated significant anti-exudative activity in murine models, with efficacy comparable to diclofenac sodium. The furan ring’s electron-rich nature may enhance interactions with inflammatory targets like cyclooxygenase (COX) .
- In contrast, the 3,4,5-trimethoxyphenyl group in the target compound may offer superior binding affinity to hydrophobic enzyme pockets due to its bulkier, electron-donating methoxy substituents .
Synthetic Accessibility: The target compound’s synthesis follows a route similar to other triazole-thiol acetamides: condensation of 4-amino-5-substituted triazole-3-thiols with bromoacetamides in basic conditions (e.g., K₂CO₃/acetone) . Modifications like 5-(phenoxymethyl) () require additional steps for introducing phenoxy groups, reducing synthetic yield compared to simpler substituents .
Physicochemical Properties: N-(2,5-Dimethylphenyl)acetamide provides moderate solubility in polar solvents, whereas N-(4-phenoxyphenyl) analogs () exhibit higher hydrophobicity . Melting points for related compounds range from 216–218°C (e.g., nitro-substituted derivatives in ), suggesting thermal stability consistent with aromatic triazole frameworks .
Structure-Activity Relationships (SAR) :
- Electron-donating groups (e.g., methoxy, methyl) on the phenyl rings correlate with improved anti-inflammatory activity, likely due to enhanced receptor binding .
- Sulfanyl linkers are critical for maintaining conformational flexibility, as seen in analogs with allylsulfanyl or phenylsulfanylmethyl groups (), though these may introduce metabolic instability .
Biological Activity
The compound 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a novel triazole derivative that has garnered attention due to its potential pharmacological properties. Characterized by a unique structure that includes a triazole ring and a trimethoxyphenyl group, this compound is being explored for its biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C19H19F2N5O4S
- Molecular Weight : 451.4 g/mol
- IUPAC Name : 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
- Canonical SMILES :
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)F
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole moiety is known to inhibit specific enzymes involved in cellular processes:
- Inhibition of Tubulin Polymerization : The trimethoxyphenyl group interacts with tubulin, which is crucial for cell division.
- Enzyme Inhibition : The triazole ring may inhibit enzymes such as alkaline phosphatase and others involved in metabolic pathways.
- Antimicrobial Activity : The compound demonstrates potential antibacterial and antifungal properties due to its structural characteristics.
Anticancer Properties
Research indicates that compounds with triazole structures exhibit significant anticancer activities. For instance:
- In Vitro Studies : The compound was tested against various cancer cell lines (e.g., MCF-7 and MDA-MB-231), showing promising antiproliferative effects .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties:
- Antibacterial Testing : It demonstrated effectiveness against several pathogenic bacteria, outperforming conventional antibiotics in some cases .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties, which are common among triazole derivatives .
Study 1: Anticancer Activity
A study conducted on the antiproliferative effects of various triazole derivatives revealed that compounds similar to 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide showed significant inhibition of cell growth in breast cancer cell lines. The mechanism was linked to the inhibition of tubulin polymerization .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of triazole derivatives against Candida species and several pathogenic bacteria. The results indicated that certain derivatives exhibited MIC values lower than those of standard treatments like ketoconazole .
Data Table
Q & A
Q. What are the key structural features of this compound that correlate with its biological activity?
The compound’s 1,2,4-triazole core, sulfanyl bridge, and substituents (3,4,5-trimethoxyphenyl, 2,5-dimethylphenyl) are critical. The trimethoxyphenyl group enhances lipophilicity and potential enzyme interactions, while the dimethylphenyl group may influence steric effects and target binding. Structural analogs with similar moieties exhibit antimicrobial and anticancer activities .
Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?
Synthesis typically involves cyclization of thiosemicarbazides, followed by alkylation with chloroacetamide derivatives under reflux in ethanol/water with KOH. Optimization includes adjusting reaction time (1–4 hours), solvent polarity, and stoichiometric ratios of intermediates. Yields can be improved via controlled temperature (60–80°C) and purification by recrystallization .
Q. How can researchers validate the purity and structural integrity post-synthesis?
Use HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%). Structural confirmation requires H/C NMR (e.g., triazole proton at δ 8.1–8.3 ppm) and FT-IR (C=S stretch at 680–720 cm). High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What in vitro/in vivo models are suitable for initial biological screening?
For anticancer activity: MTT assays on cancer cell lines (e.g., MCF-7, HeLa). For anti-inflammatory potential: carrageenan-induced paw edema in rodents. Antimicrobial screening follows CLSI guidelines using Gram-positive/negative bacterial strains .
Advanced Research Questions
Q. How are structure-activity relationship (SAR) studies designed to evaluate the 3,4,5-trimethoxyphenyl group’s role?
Synthesize analogs with modified aryl groups (e.g., mono-/dimethoxy, halogenated phenyl). Test in bioassays and use multivariate regression to correlate substituent electronic (Hammett σ) and steric parameters with activity. For example, trimethoxy groups enhance π-π stacking with kinase ATP-binding pockets .
Q. What computational methods elucidate the mechanism of action against specific targets?
Perform molecular docking (AutoDock Vina) against crystallized targets (e.g., tubulin, COX-2). Molecular dynamics simulations (GROMACS) assess binding stability. Quantum mechanical calculations (DFT) evaluate electronic properties of the sulfanyl-acetamide linkage .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies may arise from assay variability (e.g., cell line specificity) or pharmacokinetic factors. Use meta-analysis to compare IC values under standardized conditions. Validate in orthogonal assays (e.g., Western blot for target protein inhibition) .
Q. How can ICReDD’s reaction design principles optimize novel derivatives?
Apply quantum chemical reaction path searches to predict intermediates and transition states. Machine learning models (e.g., Random Forest) prioritize substituents for synthesis based on predicted bioactivity. Experimental validation follows high-throughput screening .
Q. What analytical techniques identify degradation products under physiological conditions?
Use LC-MS/MS to monitor stability in simulated gastric fluid (pH 1.2) and plasma. Accelerated degradation studies (40°C/75% RH) with LC-UV detect hydrolysis products (e.g., cleaved acetamide or triazole rings) .
Q. How do substituent variations affect pharmacokinetic properties?
Replace the 2,5-dimethylphenyl group with polar groups (e.g., -OH, -COOH) to improve solubility. Assess logP (shake-flask method), plasma protein binding (equilibrium dialysis), and metabolic stability (liver microsomes). The trimethoxyphenyl group may reduce clearance via CYP3A4 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
